2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZSXLNKZILSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027247-69-3 | |
| Record name | 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole typically involves the bromination of a precursor compound, such as cyclohepta[d][1,3]thiazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or dehalogenated compounds .
Scientific Research Applications
2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Ring Size and Conformational Dynamics
The seven-membered cyclohepta ring distinguishes this compound from smaller analogs like cyclopenta[d][1,3]thiazole (five-membered ring, MW: 230.04 g/mol) . For instance, thiazoles (n=2) are more stable than thiazines (n=3) due to reduced ring strain .
Substituent Reactivity
The bromine atom at position 2 is a reactive site for nucleophilic substitution, as observed in similar systems like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where secondary amines readily replace bromine .
Electronic and Bioactive Properties
- Electron-Withdrawing Effects : Bromine’s electronegativity polarizes the thiazole ring, increasing electrophilicity at adjacent positions. This contrasts with 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one (CAS: 3D-HCA00116), where a ketone group introduces electrophilic character at the carbonyl carbon .
- Bioactivity: Thiazole derivatives are known for antiviral, anti-inflammatory, and anticonvulsant properties . Bromine’s bulk and electronic effects may enhance binding to biological targets compared to smaller substituents (e.g., fluorine in 7-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one) .
Data Tables: Key Comparisons
Table 1. Structural and Physical Properties
Biological Activity
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole is a heterocyclic compound with significant biological interest due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole. It has the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol. The structure features a cycloheptane ring fused with a thiazole moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds within the thiazole family exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored in several studies.
Antimicrobial Activity
A study examining the antimicrobial properties of thiazole derivatives found that this compound demonstrated significant activity against a range of bacterial strains. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is thought to involve interference with bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study: Breast Cancer Cells (MCF-7) : The compound induced apoptosis in MCF-7 cells by activating caspase pathways. The IC50 value was determined to be approximately 15 µM.
- Case Study: Lung Cancer Cells (A549) : In A549 cells, treatment with the compound resulted in a significant reduction in cell viability and increased reactive oxygen species (ROS) production.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to certain receptors involved in signaling pathways related to cell growth and apoptosis.
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : To optimize synthesis, employ a factorial design approach to test variables such as solvent polarity (e.g., DMSO vs. ethanol), reflux duration (e.g., 4–18 hours), and catalyst presence. For example, demonstrates that refluxing hydrazide derivatives in DMSO for 18 hours followed by reduced-pressure distillation yields intermediates with 65% efficiency. Systematic optimization should include purity analysis via HPLC and yield comparisons across conditions. Reference protocols for analogous brominated thiazoles (e.g., 4-bromo-2-(thiomethyl)thiazole in ) can guide solvent selection and purification steps .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer : Use a multi-technique approach:
- NMR : Compare , , and -NMR (if applicable) with computational predictions (e.g., density functional theory (DFT)-generated spectra) to confirm regiochemistry.
- X-ray crystallography : Resolve crystal structures to validate the bicyclic framework and bromine substitution pattern.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS).
Cross-reference with databases like PubChem () and validate against synthetic intermediates described in and .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Design comparative experiments using palladium catalysts (e.g., Pd(PPh)) to test coupling efficiency with boronic acids. Monitor reaction progress via TLC/GC-MS and quantify yields. Compare with non-brominated analogs (e.g., cyclohepta[d]thiazole derivatives) to isolate electronic effects. and highlight bromine’s role as a leaving group in analogous thiazole systems, suggesting potential for regioselective functionalization .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives from this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT or ab initio methods) with automated reaction path algorithms (e.g., artificial force-induced reaction (AFIR)). Tools like ICReDD’s workflow ( ) enable prediction of feasible reaction pathways (e.g., C–Br bond activation or ring-expansion reactions). Validate predictions with small-scale experiments, iterating between computation and lab data to refine models .
Q. What mechanistic insights can be gained from studying the compound’s electrochemical behavior in catalytic cycles?
- Methodological Answer : Perform cyclic voltammetry (CV) to identify redox-active sites and correlate with DFT-calculated HOMO/LUMO energies. For example, bromine’s electron-withdrawing effect may stabilize radical intermediates in photoredox catalysis. Combine with isotopic labeling (e.g., -thiazole) to track bond cleavage/formation. ’s emphasis on simulation-driven experimental design supports this approach .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts in synthesis)?
- Methodological Answer : Adopt a three-step framework:
Data reconciliation : Re-examine computational parameters (e.g., solvent effects in DFT) and experimental conditions (e.g., trace oxygen/water).
Advanced characterization : Use in situ IR/Raman spectroscopy to detect transient intermediates.
Theoretical iteration : Update models with new data (e.g., transition-state barriers for side reactions). underscores the iterative relationship between theory and experiment in resolving contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
